![molecular formula C21H40O3 B14283599 [2-(Heptadec-8-en-1-yl)-1,3-dioxolan-4-yl]methanol CAS No. 120443-07-4](/img/structure/B14283599.png)
[2-(Heptadec-8-en-1-yl)-1,3-dioxolan-4-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(Heptadec-8-en-1-yl)-1,3-dioxolan-4-yl]methanol is a chemical compound characterized by its unique structure, which includes a heptadec-8-en-1-yl group attached to a dioxolane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Heptadec-8-en-1-yl)-1,3-dioxolan-4-yl]methanol typically involves the reaction of heptadec-8-en-1-ol with a dioxolane derivative under specific conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation of the olefinic bond .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
[2-(Heptadec-8-en-1-yl)-1,3-dioxolan-4-yl]methanol can undergo various chemical reactions, including:
Oxidation: The olefinic bond can be oxidized to form epoxides or diols.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for epoxidation, reducing agents like hydrogen gas in the presence of a palladium catalyst for reduction, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides or diols, while reduction can produce saturated alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [2-(Heptadec-8-en-1-yl)-1,3-dioxolan-4-yl]methanol is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new materials and compounds.
Biology
In biological research, this compound can be used to study the effects of long-chain alcohols on cellular processes. Its structure allows it to interact with lipid membranes, making it useful in studies of membrane dynamics and function.
Medicine
In medicine, this compound has potential applications as a drug delivery agent. Its ability to interact with lipid membranes can be harnessed to improve the delivery of therapeutic agents to target cells.
Industry
In industry, this compound can be used as a surfactant or emulsifier due to its amphiphilic nature. It can also be used in the formulation of cosmetics and personal care products.
Wirkmechanismus
The mechanism of action of [2-(Heptadec-8-en-1-yl)-1,3-dioxolan-4-yl]methanol involves its interaction with lipid membranes. The heptadec-8-en-1-yl group allows the compound to insert into lipid bilayers, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane transport.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Amino-5-(heptadec-8-en-1-yl)-4H-1,2,4-triazole-3-thiol: This compound also contains a heptadec-8-en-1-yl group and is used in the synthesis of various heterocycles.
2-(8-Heptadecen-1-yl)-4,5-dihydro-1H-imidazole-1-ethanol: Similar in structure, this compound is used in the study of lipid interactions and has applications in antimicrobial research.
Uniqueness
What sets [2-(Heptadec-8-en-1-yl)-1,3-dioxolan-4-yl]methanol apart is its dioxolane ring, which imparts unique chemical properties and reactivity. This makes it a versatile compound for various applications, from synthetic chemistry to biological research.
Eigenschaften
CAS-Nummer |
120443-07-4 |
|---|---|
Molekularformel |
C21H40O3 |
Molekulargewicht |
340.5 g/mol |
IUPAC-Name |
(2-heptadec-8-enyl-1,3-dioxolan-4-yl)methanol |
InChI |
InChI=1S/C21H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-23-19-20(18-22)24-21/h9-10,20-22H,2-8,11-19H2,1H3 |
InChI-Schlüssel |
MFEIJHSKNDNTLA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC1OCC(O1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N'-[Ethene-1,2-diyldi(4,1-phenylene)]bis[N-(4-methylphenyl)aniline]](/img/structure/B14283518.png)
![(NE)-N-[(5-phenyl-1,3,4-thiadiazol-2-yl)methylidene]hydroxylamine](/img/structure/B14283521.png)
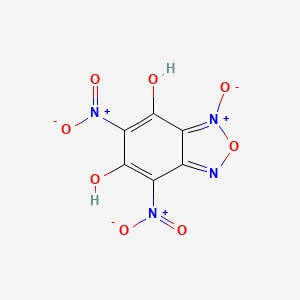
![3-Oxo-3-[(prop-2-yn-1-yl)oxy]prop-1-en-1-yl but-3-ynoate](/img/structure/B14283534.png)
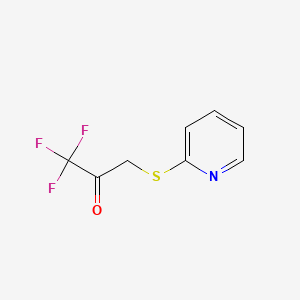

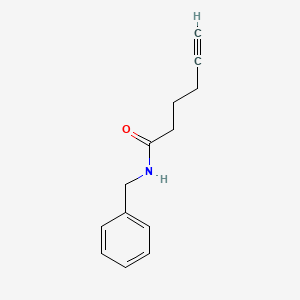
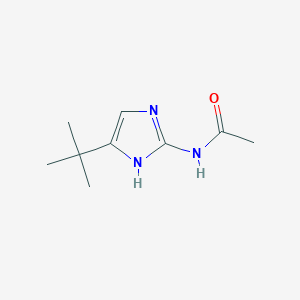
![6-[4-(3-Hydroxy-3-methylbut-1-YN-1-YL)phenoxy]hexan-1-OL](/img/structure/B14283566.png)
![[2-(3-Chlorophenyl)hydrazinylidene]acetic acid](/img/structure/B14283572.png)

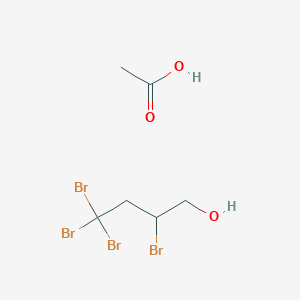
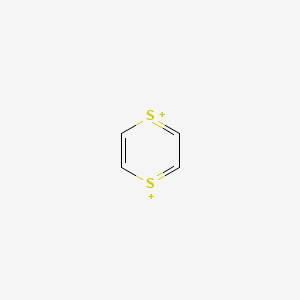
![1-[2-(1-Methyl-1H-imidazol-2-yl)prop-2-en-1-yl]cyclohexan-1-ol](/img/structure/B14283601.png)
